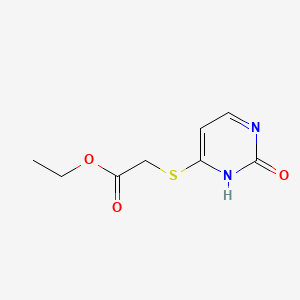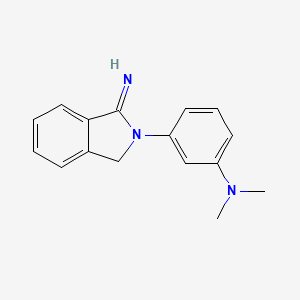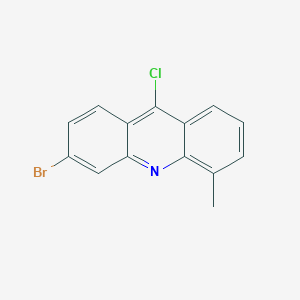
2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the imidazole intermediate with a thiadiazole derivative, often under reflux conditions in the presence of a suitable catalyst.
Benzylidene formation: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2-methyl-1H-imidazol-5(4H)-one: Lacks the thiadiazole moiety.
2-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one: Lacks the benzylidene group.
4-Benzylidene-2-methyl-1H-imidazole: Lacks both the thiadiazole and the imidazol-5(4H)-one structure.
Uniqueness
The presence of both the thiadiazole and benzylidene groups in 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
CAS No. |
76834-40-7 |
|---|---|
Molecular Formula |
C14H12N4OS |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazol-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-9-15-12(8-11-6-4-3-5-7-11)13(19)18(9)14-17-16-10(2)20-14/h3-8H,1-2H3/b12-8- |
InChI Key |
KAQPSBXFBUCYNO-WQLSENKSSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=NN=C(S3)C |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=NN=C(S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


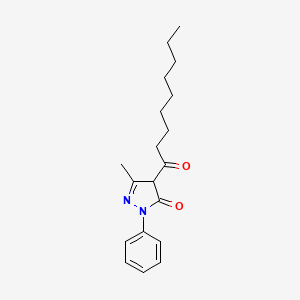
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
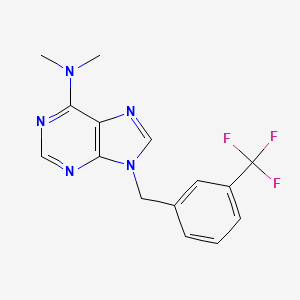
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
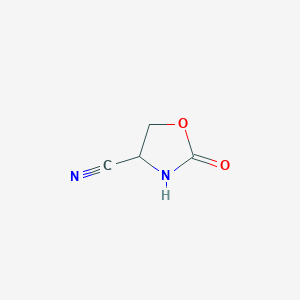

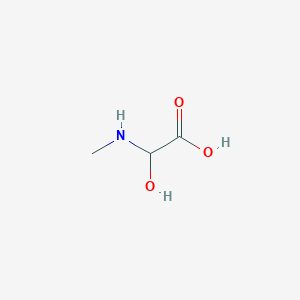
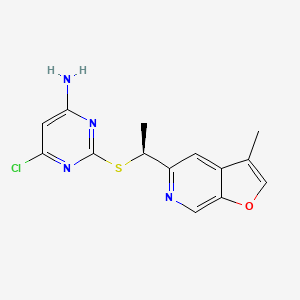
![6-[(4-methoxyphenyl)methylsulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B12921437.png)
